calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea
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Overview
Description
Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes calcium ions coordinated with organic ligands. The presence of multiple functional groups, such as hydroxyl, amide, and urea, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea typically involves multi-step organic reactions. The initial step may include the preparation of the organic ligands through reactions such as esterification, amidation, and urea formation. These ligands are then coordinated with calcium ions under controlled conditions, such as specific pH, temperature, and solvent systems. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality. Purification steps, such as crystallization, filtration, and chromatography, are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide and urea groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst are carefully selected to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of amide groups may produce primary or secondary amines.
Scientific Research Applications
Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and physiological responses, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, used in medicine to treat calcium deficiencies.
Calcium lactate: A calcium salt of lactic acid, used as a food additive and in medicine.
Calcium carbonate: A common calcium compound used in antacids and as a calcium supplement.
Uniqueness
Calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. Unlike simpler calcium compounds, this compound offers a broader range of applications in scientific research and industry.
Properties
Molecular Formula |
C22H38CaN6O13 |
---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/2C9H17NO5.C4H6N4O3.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;;+2/p-2/t2*7-;;/m00../s1 |
InChI Key |
WHVQVIFFQNVECG-GXIDORRSSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1(C(=O)NC(=O)N1)NC(=O)N.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1(C(=O)NC(=O)N1)NC(=O)N.[Ca+2] |
Origin of Product |
United States |
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